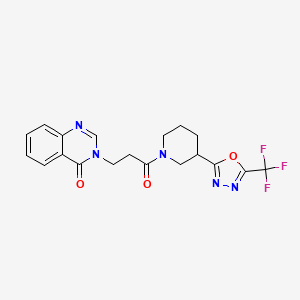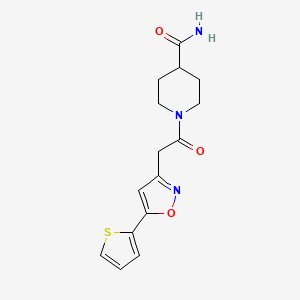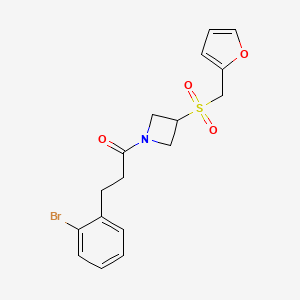
Ácido malónico 2-((metilamino)(2-feniltiazol-5-il)metil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid” is a chemical compound with the CAS Number: 1269226-60-9 . Its molecular weight is 309.37 . The IUPAC name for this compound is N-methyl-1-(2-phenyl-1H-1lambda3-thiazol-5-yl)methanamine malonate .
Physical and Chemical Properties The compound is stored at a temperature of 28 C .
Safety Information For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Mecanismo De Acción
The mechanism of action of 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid is not fully understood, but it is believed to act by binding to certain proteins or enzymes in cells. This binding can lead to changes in cellular function, including the inhibition of cancer cell growth or the modulation of neurotransmitter receptor function.
Biochemical and Physiological Effects:
2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid has been shown to have a variety of biochemical and physiological effects, depending on the specific target it is binding to. These effects can include changes in cell growth, changes in neurotransmitter receptor function, and changes in enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid in lab experiments is its unique structure, which allows it to bind to a variety of different targets. Additionally, 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid has been shown to have activity against a variety of different targets, making it a potentially useful tool in drug discovery. However, one limitation of using 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid. One area of interest is further exploring its potential as a cancer treatment, including investigating its efficacy in animal models and clinical trials. Additionally, further research could be done to better understand its mechanism of action and identify additional targets for its use in drug discovery. Finally, research could be done to explore potential applications of 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid in other areas of scientific research, such as neuroscience and immunology.
Métodos De Síntesis
The synthesis of 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid involves several steps, including the reaction of 2-phenylthiazole-5-carbaldehyde with methylamine and malonic acid. This reaction produces the intermediate compound, which is then further reacted to form 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid.
Aplicaciones Científicas De Investigación
Acoplamiento Suzuki–Miyaura
El acoplamiento Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono catalizada por metales de transición. Ha encontrado un uso generalizado debido a sus suaves condiciones de reacción y tolerancia a los grupos funcionales. En el acoplamiento SM, los reactivos de boro juegan un papel crucial. Específicamente, los reactivos organoboro se transmetalan con paladio, lo que lleva a la formación de nuevos enlaces C-C. La estabilidad y la naturaleza ambientalmente benigna de estos reactivos contribuyen al éxito del acoplamiento SM .
Actividad anticancerígena
Los investigadores han explorado nuevos derivados de compuestos de tiazol, incluidos los relacionados con nuestro compuesto objetivo. Por ejemplo, Evren et al. (2019) desarrollaron N-(5-metil-4-feniltiazol-2-il)-2-tioacetamidas sustituidas. Estos derivados se probaron para la actividad anticancerígena contra líneas celulares como las células de embrioblasto de ratón NIH/3T3 y las células de adenocarcinoma de pulmón humano A549 .
Propiedades
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine;propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.C3H4O4/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;4-2(5)1-3(6)7/h2-6,8,12H,7H2,1H3;1H2,(H,4,5)(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSIANKHXMQGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)C2=CC=CC=C2.C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)



![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)



![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)